molecular formula C18H26N2O5S3 B11408755 2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine

2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine

Cat. No.: B11408755
M. Wt: 446.6 g/mol
InChI Key: BXOLKQWKLZWHHX-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an ethylsulfonyl group, an isopropoxypropyl group, and a tosylthiazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tosyl group. The ethylsulfonyl and isopropoxypropyl groups are then added through subsequent reactions. Common reagents used in these steps include thionyl chloride, tosyl chloride, and various alkylating agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the tosyl group, yielding a simpler thiazole derivative.

    Substitution: The isopropoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced thiazole compounds, and substituted thiazole derivatives

Scientific Research Applications

2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to active sites, altering the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine
  • 2-(ethylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine
  • 2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-methylthiazol-5-amine

Uniqueness

2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H26N2O5S3

Molecular Weight

446.6 g/mol

IUPAC Name

2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C18H26N2O5S3/c1-5-27(21,22)18-20-17(16(26-18)19-11-6-12-25-13(2)3)28(23,24)15-9-7-14(4)8-10-15/h7-10,13,19H,5-6,11-12H2,1-4H3

InChI Key

BXOLKQWKLZWHHX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCCOC(C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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